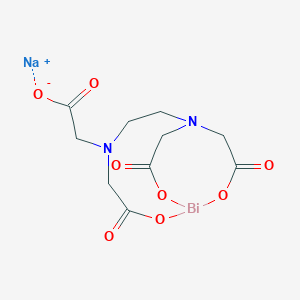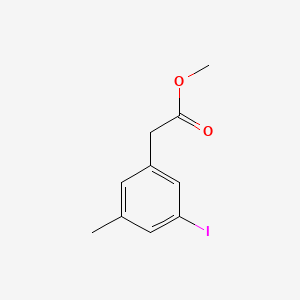
Methyl2-(3-iodo-5-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-iodo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H11IO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom at the 3-position and a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-iodo-5-methylphenol.
Esterification: The phenol group is first protected by converting it into an ester. This can be achieved by reacting 3-iodo-5-methylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures (50-70°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(3-iodo-5-methylphenyl)acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The iodine atom in methyl 2-(3-iodo-5-methylphenyl)acetate can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The iodine atom makes it a suitable candidate for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents like toluene or DMF at temperatures ranging from 80-120°C.
Major Products
Substitution: Products include azides, nitriles, and other substituted phenylacetates.
Oxidation: The major product is 3-iodo-5-methylbenzoic acid.
Reduction: The major product is 3-iodo-5-methylbenzyl alcohol.
Coupling: Various biaryl compounds can be synthesized depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Methyl 2-(3-iodo-5-methylphenyl)acetate is used as an intermediate in organic synthesis. Its iodine substituent makes it a versatile building block for the synthesis of more complex molecules through various coupling reactions.
Biology
In biological research, this compound can be used to study the effects of iodine-containing organic molecules on biological systems. It can also serve as a precursor for the synthesis of radiolabeled compounds used in imaging studies.
Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure can be modified to create analogs with improved biological activity or reduced toxicity.
Industry
In the industrial sector, methyl 2-(3-iodo-5-methylphenyl)acetate can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism by which methyl 2-(3-iodo-5-methylphenyl)acetate exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which can participate in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its phenylacetate moiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(3-bromo-5-methylphenyl)acetate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-(3-chloro-5-methylphenyl)acetate: Similar structure but with a chlorine atom instead of iodine.
Methyl 2-(3-fluoro-5-methylphenyl)acetate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 2-(3-iodo-5-methylphenyl)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution and coupling reactions. The iodine atom also imparts different electronic properties to the molecule, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H11IO2 |
|---|---|
Molekulargewicht |
290.10 g/mol |
IUPAC-Name |
methyl 2-(3-iodo-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H11IO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
WDKUFNAYLXDTNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)I)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


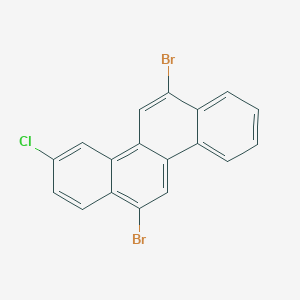
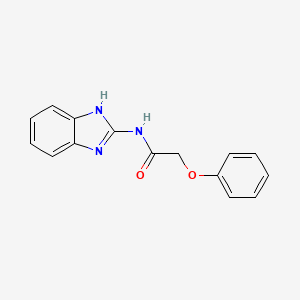
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
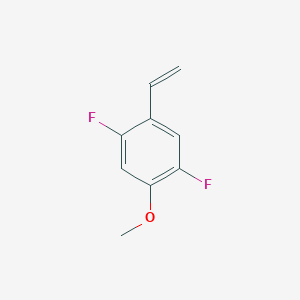

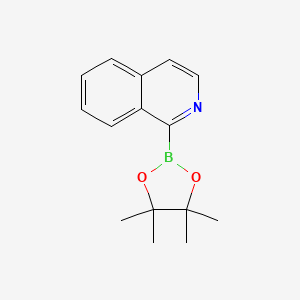
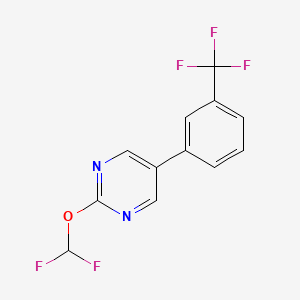


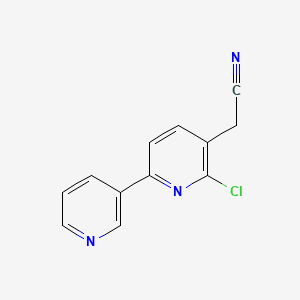
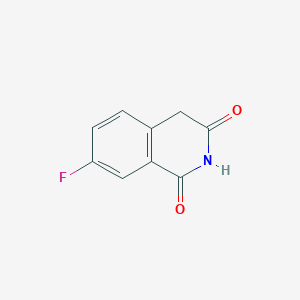
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

